Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.Na/c13-9(14)7-3-1-2-6(12-7)8-4-10-5-11-8;/h1-5H,(H,10,11)(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQVGNYENLEYEK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)[O-])C2=CN=CN2.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N3NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-throughput reactors and continuous flow systems to optimize yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, imidazolines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: The compound is used in the development of new materials, including catalysts and polymers
Mechanism of Action
The mechanism of action of Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate, enabling comparative analysis of their properties and applications:
1-(6-Methyl-2-pyridinyl)-1H-imidazole-4-carboxylic acid
- Structural Features : A pyridine ring with a methyl group at position 6 and a carboxylic acid at imidazole position 4.
- Key Differences: Unlike the sodium carboxylate in the target compound, this derivative retains a free carboxylic acid group, reducing solubility in aqueous media.
- Applications : Primarily used in synthetic intermediates for heterocyclic chemistry research. Its structural rigidity makes it a candidate for coordination polymers.
3-(1H-Imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
- Structural Features : Combines an imidazole ring with a pyrrolidine backbone and oxo groups.
- Key Differences : The absence of a pyridine ring and presence of a pyrrolidine moiety reduce aromaticity, impacting electronic properties. The compound is described as a hygroscopic powder, indicating lower stability compared to sodium salts .
- Applications : Functions as a hormone analog (e.g., luteinizing hormone-releasing factor derivatives), highlighting divergent biological roles compared to pyridine-based analogs.
5-Methyl-2-oxo-1,3-dioxol-4-yl Methyl Imidazole Carboxylate Derivatives
- Structural Features : Includes a tetrazole-substituted biphenyl group and a dioxolane ring.
- Key Differences : The tetrazole group enhances metal-binding capacity, while the dioxolane ring introduces steric hindrance. These features contrast with the straightforward pyridine-imidazole architecture of the target compound .
Comparative Data Table
Research Findings and Implications
- Bioavailability : Sodium carboxylate derivatives generally exhibit superior bioavailability compared to free acids due to enhanced solubility, as seen in the target compound .
- Analogous compounds with tetrazole groups show stronger metal affinity but reduced selectivity .
- Stability: Hygroscopicity in non-salt derivatives (e.g., pyrrolidine-based compounds) limits their utility in humid environments, underscoring the advantage of sodium salt formulations .
Biological Activity
Sodium;6-(1H-imidazol-5-yl)pyridine-2-carboxylate is a compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features both an imidazole and a pyridine ring, which are known for their roles in various biological systems. The presence of these rings allows the compound to interact with multiple biological targets, making it a versatile candidate for further research.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H7N3O2Na |
| CAS Number | 1706461-04-2 |
| Solubility | Soluble in water |
The biological activity of this compound primarily stems from its ability to coordinate with metal ions and form complexes that can inhibit enzyme activity. The imidazole ring is particularly effective in binding to metal ions, which is crucial for the inhibition of metalloproteins and enzymes involved in various biochemical pathways. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, facilitating interactions with biological macromolecules such as proteins and nucleic acids .
Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor. Its potential applications include:
- Inhibition of Kinases : The compound has shown promise in selectively inhibiting certain kinases, which are critical in cancer progression and other diseases .
- Antiviral Activity : Studies have demonstrated that derivatives of imidazopyridine compounds exhibit antiviral properties against various viruses, including herpes simplex virus (HSV) and hepatitis viruses .
Cytotoxicity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it can induce apoptosis in specific cancer cells, potentially making it a candidate for anticancer therapy .
Case Studies and Research Findings
- Antiviral Activity : A study highlighted the effectiveness of related compounds in inhibiting HSV replication in vitro. The introduction of specific functional groups significantly enhanced their antiviral activity .
- Kinase Inhibition : Research has shown that imidazopyridine derivatives can selectively inhibit kinases involved in cancer pathways, suggesting their potential as targeted cancer therapies .
- Metal Ion Interaction : Investigations into the coordination chemistry of this compound revealed its ability to form stable complexes with transition metals, which may enhance its biological efficacy through modulation of metal-dependent enzymes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-(1H-Imidazol-2-yl)pyridine | Lacks carboxylate group | Moderate enzyme inhibition |
| Imidazole-4-carboxylic acid | Contains imidazole but no pyridine | Antimicrobial properties |
| Pyridine-2-carboxylic acid | Contains pyridine but no imidazole | Limited biological activity |
Q & A
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer :
- Catalyst Optimization : Ammonium acetate accelerates imidazole cyclization.
- Temperature Control : Maintaining 90°C minimizes side reactions (e.g., decarboxylation).
- Inert Atmosphere : Nitrogen prevents oxidation of sensitive intermediates.
- Workup Efficiency : Celite/graphite filtration removes particulates, while reduced-pressure distillation avoids thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
